Absolute Isomeric Identity: Distinguishing the 3,4-Dichloro Impurity from the 3,5-Dichloro API
TFM Impurity 2 is defined by its specific chemical identity as 2-(3,4-dichlorophenyl)-6-benzoxazolecarboxylic acid. This differentiates it from the active pharmaceutical ingredient (API) Tafamidis, which is the 3,5-dichlorophenyl isomer, and other known process impurities like the 2,4-dichloro isomer. This difference is not nominal; it is a quantifiable change in the molecular structure where the chlorine atom positions have shifted, resulting in a unique InChI Key and a distinct topological polar surface area (TPSA) of 63.3 Ų, compared to an identical TPSA for the 3,5-dichloro API, but a completely different 3D electrostatic potential map that governs molecular recognition [1]. The certified purity of this impurity standard is typically ≥95% by HPLC, ensuring reliability in analytical applications .
| Evidence Dimension | Positional Isomerism (Chlorine Substitution Pattern) |
|---|---|
| Target Compound Data | 2-(3,4-dichlorophenyl) isomer; Purity (HPLC): ≥95% (reported by multiple vendors) |
| Comparator Or Baseline | Tafamidis API: 2-(3,5-dichlorophenyl) isomer; Other impurities: 2-(2,4-dichlorophenyl), 2-(2,5-dichlorophenyl) isomers |
| Quantified Difference | Unique structural isomer; distinct InChI Key and 3D conformation. Purity specification for the target compound ensures <5% total related substances, critical for a reference standard. |
| Conditions | Structural identity confirmed via ¹H NMR, ¹³C NMR, and HRMS; purity assessed by reverse-phase HPLC with UV detection at 206 nm or 254 nm. |
Why This Matters
An impurity standard with a singular, verified isomeric identity is non-negotiable for developing a selectivity-sensitive HPLC method capable of separating closely related positional isomers, which is a regulatory expectation for ANDA submissions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 53396331, 2-(3,4-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid. View Source
